molecular formula C13H14N4O2 B5657885 1-[2-(Dimethylamino)ethyl]chromeno[3,4-d]triazol-4-one

1-[2-(Dimethylamino)ethyl]chromeno[3,4-d]triazol-4-one

Cat. No.: B5657885
M. Wt: 258.28 g/mol
InChI Key: WJSGYLVKBAPALB-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]chromeno[3,4-d]triazol-4-one is a heterocyclic compound that features a chromeno and triazole moiety.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]chromeno[3,4-d]triazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-16(2)7-8-17-12-9-5-3-4-6-10(9)19-13(18)11(12)14-15-17/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSGYLVKBAPALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(C(=O)OC3=CC=CC=C32)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethyl]chromeno[3,4-d]triazol-4-one typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with sodium azides . This method is efficient and yields the desired product under mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]chromeno[3,4-d]triazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles and chromeno derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]chromeno[3,4-d]triazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]chromeno[3,4-d]triazol-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Dimethylamino)ethyl]chromeno[3,4-d]triazol-4-one is unique due to its specific combination of chromeno and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .

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